

The Multifaceted Biological Activities of 2-Amino-4-cyanopyridine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-cyanopyridine

Cat. No.: B024417

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For Researchers, Scientists, and Drug Development Professionals

The **2-amino-4-cyanopyridine** core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Quantitative data from recent studies are summarized, detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of **2-amino-4-cyanopyridine** have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as receptor tyrosine kinases and other serine/threonine kinases.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various **2-amino-4-cyanopyridine** and related 2-amino-3-cyanopyridine derivatives against several human cancer cell lines.

Compound ID	Cancer Cell Line	IC50 (µM)	Reference
4f	A549 (Lung)	23.78	
MKN45 (Gastric)	67.61	[1]	
MCF7 (Breast)	53.87	[1]	
4j	A549 (Lung)	Promising	[1]
MKN45 (Gastric)	Promising	[1]	
MCF7 (Breast)	Promising	[1]	
4k	A549 (Lung)	Promising	[1]
MKN45 (Gastric)	Promising	[1]	
MCF7 (Breast)	Promising	[1]	
5a	MCF-7 (Breast)	1.77 ± 0.1	[2]
HepG2 (Liver)	2.71 ± 0.15	[2]	
5e	MCF-7 (Breast)	1.39 ± 0.08	[2]
HepG2 (Liver)	10.70 ± 0.58	[2]	
7b	MCF-7 (Breast)	6.22 ± 0.34	[2]
4c	HepG2 (Liver)	8.02 ± 0.38	[3]
HCT-116 (Colon)	7.15 ± 0.35	[3]	
MCF-7 (Breast)	15.74 ± 0.78	[3]	
PC3 (Prostate)	13.64 ± 0.67	[3]	
4d	HepG2 (Liver)	6.95 ± 0.34	[3]
HCT-116 (Colon)	8.35 ± 0.42	[3]	
MCF-7 (Breast)	8.50 ± 0.42	[3]	
PC3 (Prostate)	14.08 ± 0.70	[3]	
S1	PC3 (Prostate)	0.45	

S2	PC3 (Prostate)	0.85	[4]
S3	PC3 (Prostate)	0.1	[4]
S4	PC3 (Prostate)	0.56	[4]

Antimicrobial Activity

2-Amino-4-cyanopyridine derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values and zone of inhibition data for selected 2-amino-cyanopyridine derivatives against various microorganisms.

Compound ID	Microorganism	MIC (µg/mL)	Zone of Inhibition (mm)	Reference
2c	S. aureus	39 ± 0.000	-	[5]
B. subtilis	39 ± 0.000	-	[5]	
B. cereus	78 ± 0.000	-	[5]	
E. faecalis	78 ± 0.000	-	[5]	
M. luteus	78 ± 0.000	-	[5]	
L. monocytogenes	156 ± 0.000	-	[5]	
5a	E. coli	64.5 - 250	-	[6]
B. subtilis	64.5 - 250	-	[6]	
5b	E. coli	64.5 - 250	-	[6]
B. subtilis	64.5 - 250	-	[6]	
IId	S. aureus	-	Good Activity	[7]
IIf	S. aureus	-	Good Activity	[7]
IIIh	S. aureus	-	Good Activity	[7]
Ie	E. coli	-	Significant Activity	[7]
IIh	E. coli	-	Significant Activity	[7]
2c	S. aureus	-	Good Activity	[8]
2d	S. aureus	-	Good Activity	[8]
2b	P. aeruginosa	-	Good Activity	[8]
2	S. aureus, E. coli, C. albicans	Promising at 1 mg/ml	-	[9]

4	S. aureus, E. coli, C. albicans	Promising at 1 mg/ml	-	[9]
6	S. aureus, E. coli, C. albicans	Promising at 1 mg/ml	-	[9]

Enzyme Inhibition

The therapeutic effects of **2-amino-4-cyanopyridine** derivatives can often be attributed to their ability to inhibit specific enzymes involved in disease pathogenesis. Key targets include carbonic anhydrases and various protein kinases.

Quantitative Enzyme Inhibition Data

The table below details the inhibitory activity (IC50 or Ki values) of these derivatives against several important enzymes.

Compound ID	Enzyme Target	IC50 (µM)	Ki (µM)	Reference
5d	hCA I	33	-	[10]
hCA II	56	-	[10]	
5b	hCA I	34	-	[10]
7d	hCA I	-	2.84	[11]
7b	hCA II	-	2.56	[11]
5e	VEGFR-2	0.124 ± 0.011	-	[12]
HER-2	0.077 ± 0.003	-	[12]	
5a	VEGFR-2	0.217 ± 0.020	-	[12]
HER-2	0.168 ± 0.009	-	[12]	
4d	Pim-1 Kinase	0.46 ± 0.02	-	[3]
2-amino-4-methylpyridine	iNOS (murine)	0.006	-	[13]
iNOS (human)	0.040	-	[13]	
nNOS (human)	0.100	-	[13]	
eNOS (human)	0.100	-	[13]	

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
- MTT Addition: After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility

Principle: This method tests the susceptibility of bacteria to antibiotics. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disk.

Procedure:

- Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
- Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

- Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition in millimeters.
- Interpretation: The size of the inhibition zone is used to determine the susceptibility of the microorganism to the test compound.

VEGFR-2/HER-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2 or HER-2. The assay typically measures the transfer of phosphate from ATP to a substrate peptide by the kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.

Procedure (Luminescence-based):

- Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound at various concentrations.
- Kinase Addition: Initiate the reaction by adding the VEGFR-2 or HER-2 enzyme.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- ATP Detection: Add a reagent (e.g., Kinase-Glo®) that quantifies the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
- Luminescence Measurement: Read the luminescence using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.

Pim-1 Kinase Assay

Principle: Similar to the VEGFR-2/HER-2 assay, this method assesses the inhibitory effect of compounds on Pim-1 kinase activity by measuring the phosphorylation of a specific substrate.

Procedure (Luminescence-based):

- **Reaction Mixture:** Prepare a reaction mixture containing Pim-1 kinase, a specific peptide substrate, and ATP in a suitable kinase buffer.
- **Inhibitor Addition:** Add the test compounds at varying concentrations to the reaction mixture.
- **Incubation:** Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
- **ADP Detection:** Add a reagent (e.g., ADP-Glo™) that converts the ADP produced during the kinase reaction into a detectable luminescent signal.
- **Luminescence Measurement:** Measure the luminescence using a microplate reader.
- **Data Analysis:** Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the inhibition of carbonic anhydrase (CA) activity. The esterase activity of CA is utilized, where the enzyme hydrolyzes a substrate (e.g., 4-nitrophenyl acetate) to produce a colored product (4-nitrophenol). The rate of color formation is proportional to the enzyme activity.

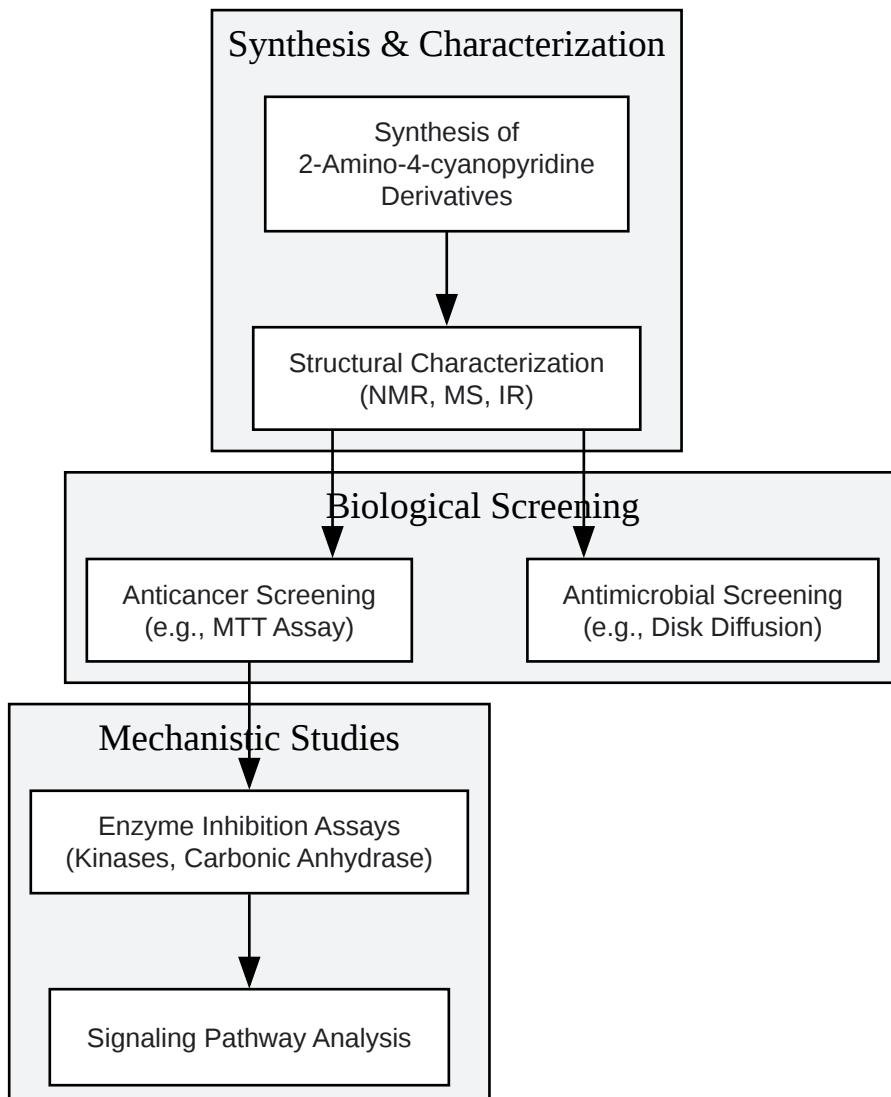
Procedure:

- **Reagent Preparation:** Prepare a buffer solution (e.g., Tris-HCl), a solution of the CA enzyme, and a solution of the substrate.
- **Inhibitor Incubation:** Pre-incubate the enzyme with various concentrations of the test compound.
- **Reaction Initiation:** Start the reaction by adding the substrate to the enzyme-inhibitor mixture.

- Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time using a spectrophotometer.
- Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition. The IC₅₀ or Ki value can be calculated from the dose-response data.

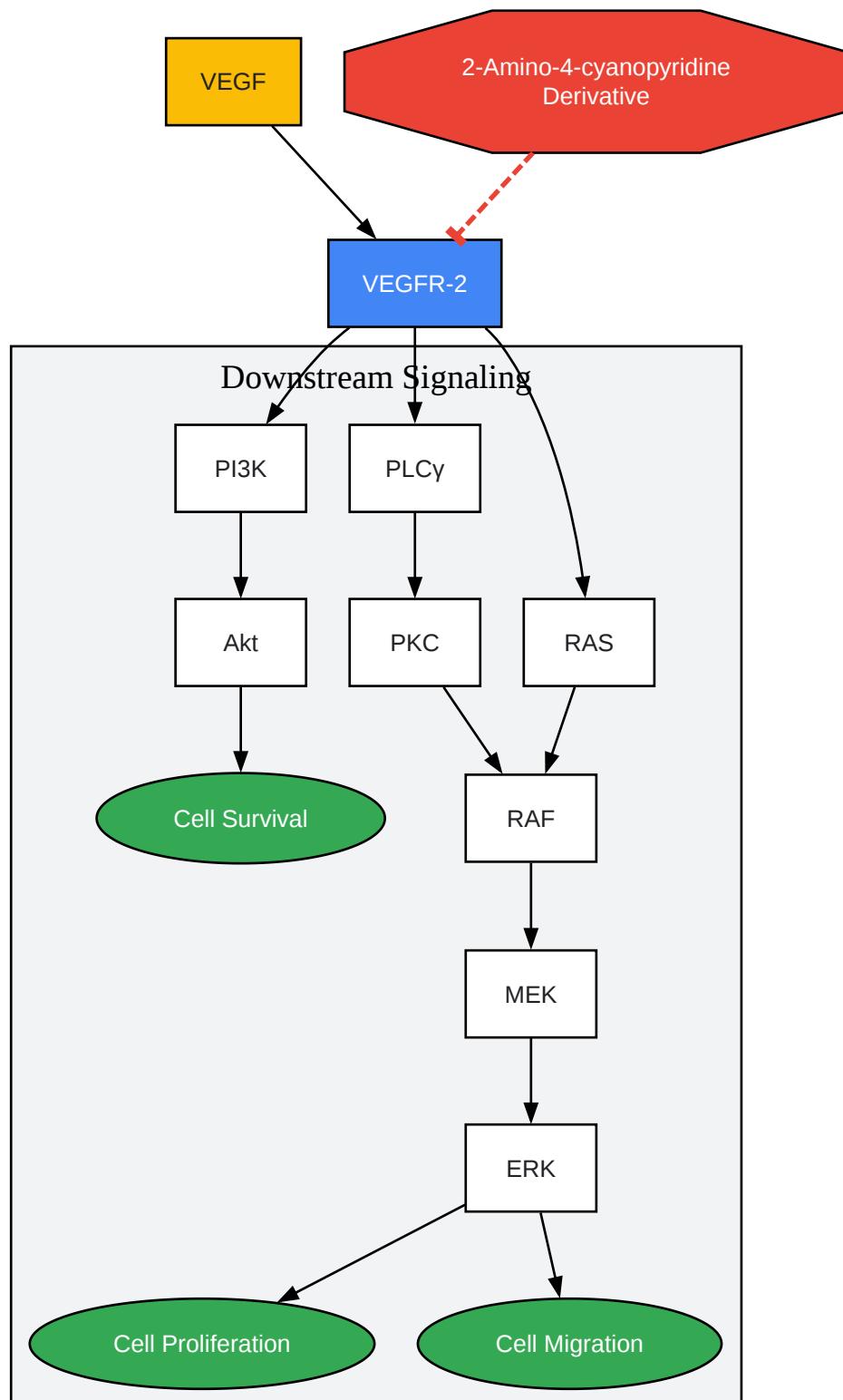
Signaling Pathways and Experimental Workflows

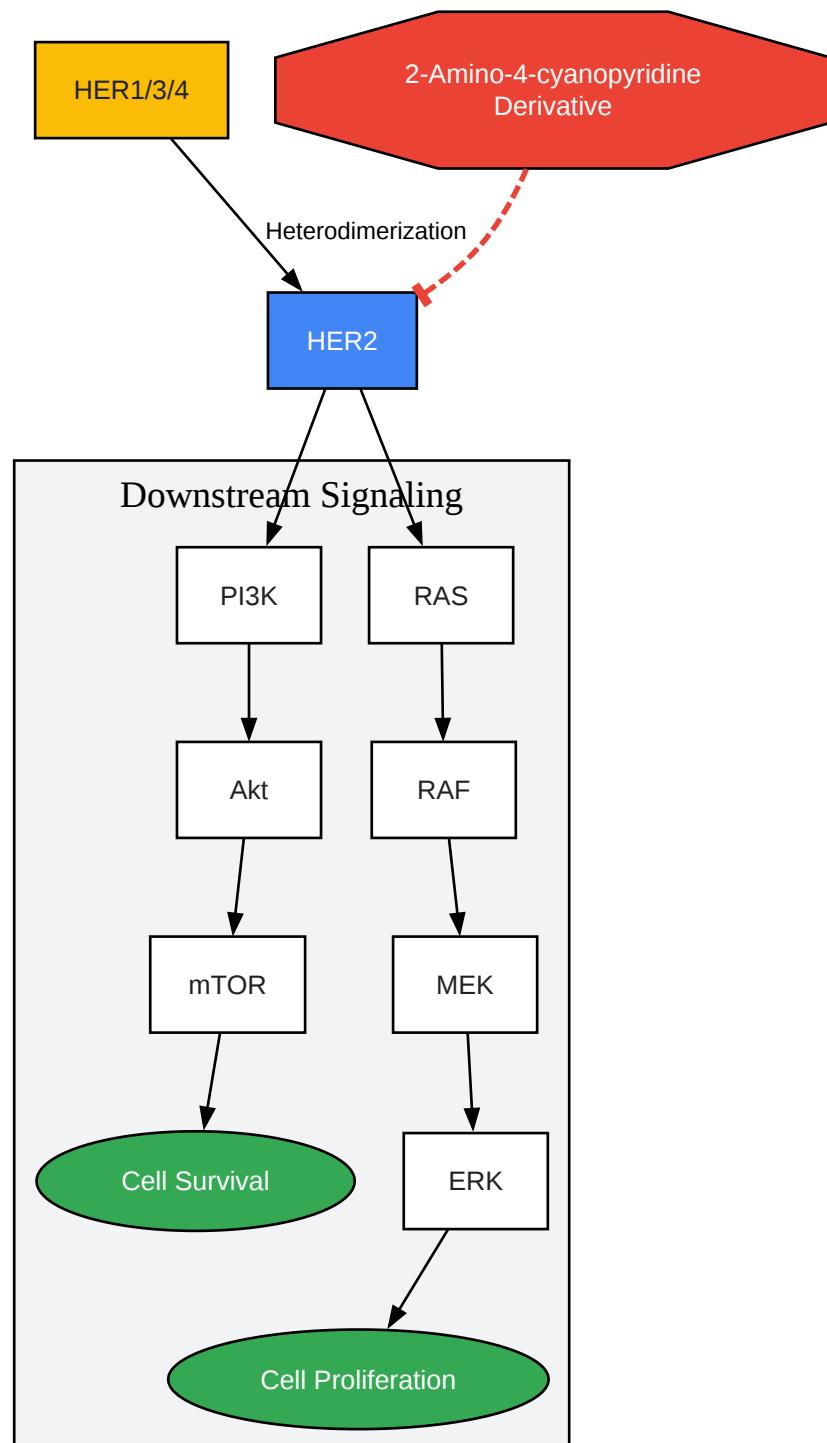
The following diagrams, generated using the DOT language, illustrate key signaling pathways inhibited by **2-amino-4-cyanopyridine** derivatives and a general workflow for their biological evaluation.



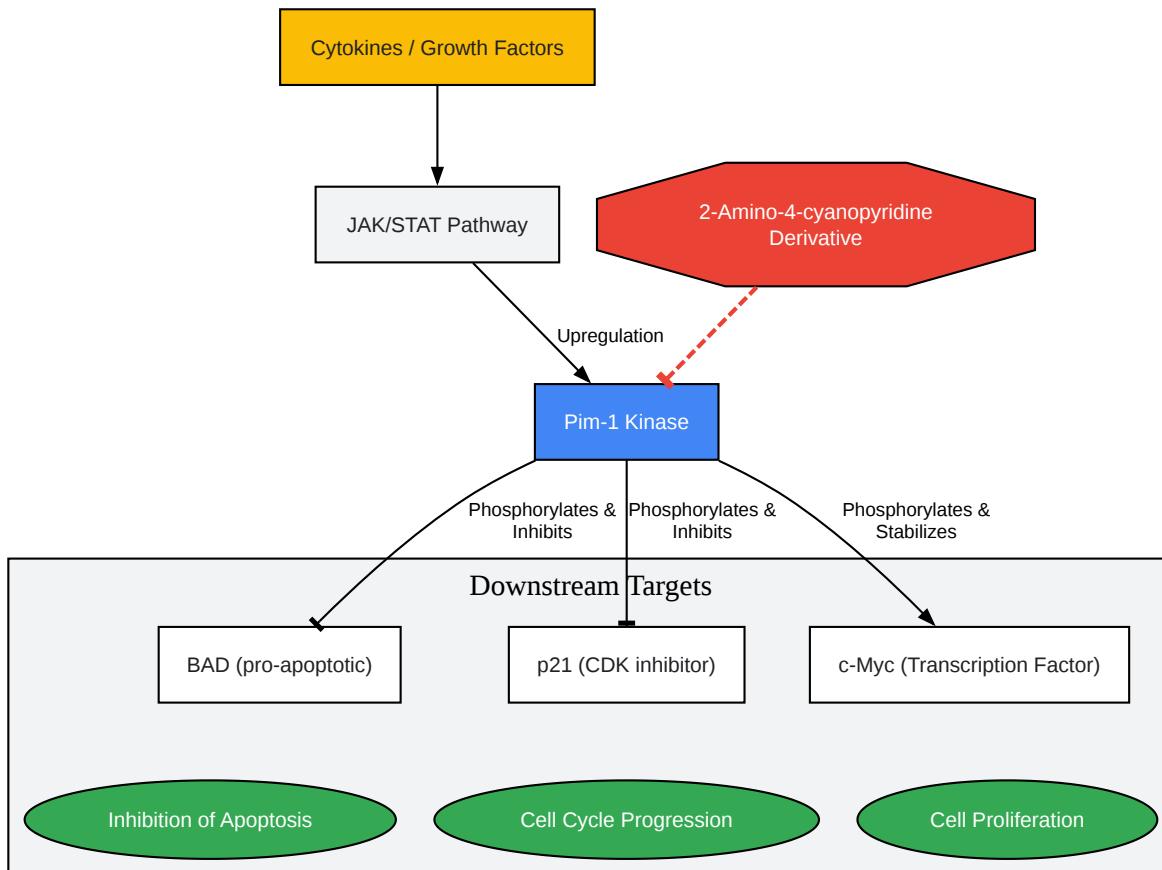
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General workflow for the development of **2-amino-4-cyanopyridine** derivatives.



[Click to download full resolution via product page](#)**Inhibition of the VEGFR-2 signaling pathway.**[Click to download full resolution via product page](#)

Inhibition of the HER2 signaling pathway.

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Inhibition of the Pim-1 kinase signaling pathway.

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